Superior In Vitro Potency Against E. coli β-Glucuronidase Compared to Early-Stage Inhibitors
beta-Glucuronidase-IN-1 (designated Inhibitor 1 in the primary report) exhibits a 93-fold improvement in IC₅₀ and a 47-fold improvement in Kᵢ over the reference inhibitor glucaro-δ-lactam (GDL) when tested against purified E. coli β-glucuronidase [1]. In living E. coli cells, the differentiation is even more pronounced: GDL showed no measurable effect (EC₅₀ = N.E.), whereas beta-Glucuronidase-IN-1 achieved an EC₅₀ of 17.7 nM [1]. Among the four inhibitors characterized from the same high-throughput screen, beta-Glucuronidase-IN-1 demonstrated the most favorable combination of IC₅₀ (283 nM), Kᵢ (164 nM), and EC₅₀ (17.7 nM), outperforming Inhibitors 2, 3, and 4 in both enzyme-based and cell-based assays [1].
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) and binding affinity (Kᵢ) against E. coli β-glucuronidase |
|---|---|
| Target Compound Data | IC₅₀ = 283 ± 26.1 nM; Kᵢ = 164 ± 13.0 nM; EC₅₀ = 17.7 ± 7.42 nM |
| Comparator Or Baseline | Glucaro-δ-lactam (GDL): IC₅₀ = 26,400 ± 483 nM; Kᵢ = 7,750 ± 475 nM; EC₅₀ = N.E. (no effect). Inhibitor 2: IC₅₀ = 369 nM, Kᵢ = 208 nM, EC₅₀ = 28.3 nM. Inhibitor 3: IC₅₀ = 586 nM, Kᵢ = 684 nM, EC₅₀ = 233 nM. Inhibitor 4: IC₅₀ = 1060 nM, Kᵢ = 1380 nM, EC₅₀ = 1323 nM. |
| Quantified Difference | 93-fold lower IC₅₀ (283 nM vs. 26.4 μM); 47-fold lower Kᵢ (164 nM vs. 7.75 μM); EC₅₀ advantage from 'no effect' to 17.7 nM. |
| Conditions | In vitro enzyme assay using purified E. coli β-glucuronidase; cell-based assay using β-glucuronidase-expressing E. coli HB101 cells [1]. |
Why This Matters
This 93-fold potency advantage over the classical reference inhibitor and superior cell-based activity confirm that beta-Glucuronidase-IN-1 is a significantly more advanced tool compound for probing bacterial GUS function, reducing the risk of false-negative results in cellular or in vivo experiments.
- [1] Wallace BD, Wang H, Lane KT, Scott JE, Orans J, Koo JS, Venkatesh M, Jobin C, Yeh LA, Mani S, Redinbo MR. Alleviating cancer drug toxicity by inhibiting a bacterial enzyme. Science. 2010 Nov 5;330(6005):831-5. doi: 10.1126/science.1191175. PMID: 21051639; PMCID: PMC3110694. (Table 1). View Source
